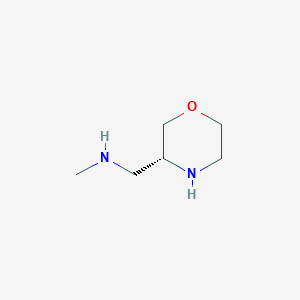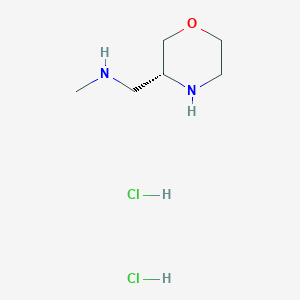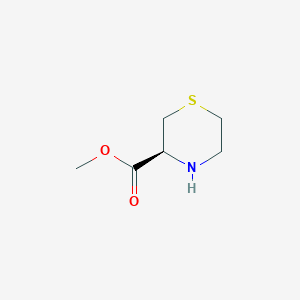
5'-Chloro-5'-deoxy-5-Methylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Chloro-5’-deoxy-5-Methylcytidine: is a synthetic nucleoside analog with the molecular formula C10H14ClN3O4 and a molecular weight of 275.69 g/mol . This compound is structurally related to cytidine, a naturally occurring nucleoside, but features a chlorine atom at the 5’ position and a methyl group at the 5 position of the cytosine ring . These modifications confer unique properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-5’-deoxy-5-Methylcytidine typically involves the chlorination of 5’-deoxy-5-Methylcytidine. The process can be summarized as follows:
Starting Material: 5’-deoxy-5-Methylcytidine.
Industrial Production Methods: Industrial production of 5’-Chloro-5’-deoxy-5-Methylcytidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for high-volume chemical production.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards for purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 5’-Chloro-5’-deoxy-5-Methylcytidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be replaced with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5’-hydroxy-5’-deoxy-5-Methylcytidine or 5’-amino-5’-deoxy-5-Methylcytidine can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: 5’-Chloro-5’-deoxy-5-Methylcytidine is used as a building block in the synthesis of more complex nucleoside analogs and nucleotides . Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study the effects of nucleoside modifications on DNA and RNA function . It serves as a tool to investigate the role of modified nucleosides in genetic regulation and expression.
Medicine: . Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of other nucleoside analogs .
Mecanismo De Acción
The mechanism of action of 5’-Chloro-5’-deoxy-5-Methylcytidine involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis . The presence of the chlorine atom and the methyl group can interfere with base pairing and the overall stability of the nucleic acid structure . This disruption can lead to the inhibition of cellular processes such as replication and transcription, making it useful in antiviral and anticancer applications .
Comparación Con Compuestos Similares
5-Methylcytidine: A naturally occurring nucleoside with a methyl group at the 5 position of the cytosine ring.
5’-deoxy-5-Methylcytidine: Similar to 5’-Chloro-5’-deoxy-5-Methylcytidine but lacks the chlorine atom at the 5’ position.
5-Chlorocytidine: Contains a chlorine atom at the 5 position of the cytosine ring but lacks the methyl group.
Uniqueness: 5’-Chloro-5’-deoxy-5-Methylcytidine is unique due to the presence of both the chlorine atom at the 5’ position and the methyl group at the 5 position . This combination of modifications imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O4/c1-4-3-14(10(17)13-8(4)12)9-7(16)6(15)5(2-11)18-9/h3,5-7,9,15-16H,2H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRSWPBBZOHTDH-JXOAFFINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B8188595.png)
![2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B8188597.png)
![2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B8188600.png)






